![molecular formula C17H11Cl2N5O B2482216 3-(4-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 888418-27-7](/img/structure/B2482216.png)
3-(4-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of triazolo[4,5-d]pyrimidin-7-one derivatives often involves multi-step sequences starting from specific chlorophenyl precursors. For example, a series of triazolo[4,5-d]pyrimidin derivatives were designed and synthesized through a sequence involving chlorination, cyclization, and functionalization steps, indicating a complex synthesis pathway that could potentially be applied to the compound (Xiao-Bao Chen & De-Qing Shi, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(4-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has been elucidated through techniques like X-ray diffraction. For instance, the crystal structure of a related pyrazolo[1,5-a]pyrimidin-7-amine derivative was determined, showcasing the compound's molecular geometry and providing a foundation for understanding the structure of the compound (Lu Jiu-fu et al., 2015).
Chemical Reactions and Properties
Triazolo[4,5-d]pyrimidin derivatives participate in various chemical reactions, enabling the introduction of diverse functional groups. For example, reactions involving amino, hydrazine, and hydroxylamine components have been reported, leading to the formation of substituted pyridines, pyrazoles, and isoxazoles, among others. This reactivity pattern suggests that 3-(4-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one could undergo similar transformations, contributing to its versatility in chemical synthesis (T. Farghaly, 2008).
Scientific Research Applications
Synthesis and Chemical Properties
The chemical compound 3-(4-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one belongs to a class of compounds that have been explored for their diverse synthetic pathways and potential biological activities. Research has demonstrated various methods for synthesizing triazolopyrimidine derivatives, highlighting their chemical versatility and potential for generating novel compounds with significant properties. For instance, studies have shown the synthesis of triazolopyrimidines through heteroaromatization, indicating a pathway for creating compounds with antimicrobial activity (El-Agrody et al., 2001). Other research has focused on the structural and spectroscopic characterization of triazolopyrimidine derivatives, providing insights into their molecular frameworks and potential applications in medicinal chemistry (Lahmidi et al., 2019).
Biological Activities
The triazolopyrimidine core has been investigated for its biological activities, including antimicrobial, antimalarial, and anticancer properties. Studies have reported the synthesis of triazolopyrimidines with potential antimalarial effects, offering a foundation for further exploration in the development of antimalarial agents (Werbel et al., 1973). Additionally, the antimicrobial activity of triazolopyrimidines against various microbial strains has been documented, suggesting their utility in combating microbial infections (Kumara et al., 2013). Furthermore, the antitumor activity of substituted triazolopyrimidines has been investigated, revealing their potential in the development of novel anticancer therapies (Hafez & El-Gazzar, 2009).
properties
IUPAC Name |
3-(4-chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5O/c18-12-4-6-14(7-5-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-2-1-3-13(19)8-11/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAUETVCHPSGRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

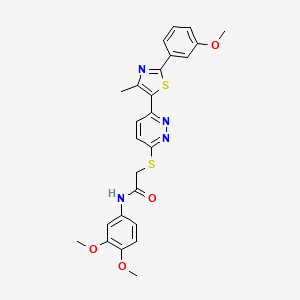
![3H-imidazo[4,5-b]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B2482136.png)
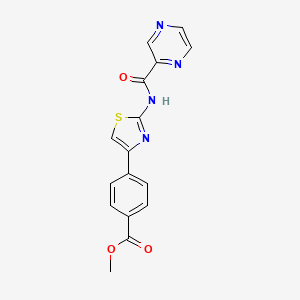
![3-[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B2482138.png)
![3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2482141.png)
![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2482142.png)
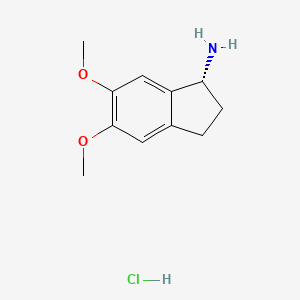
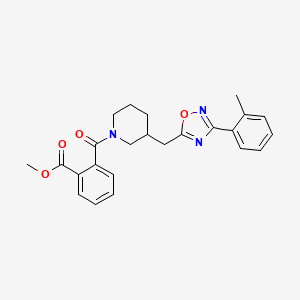
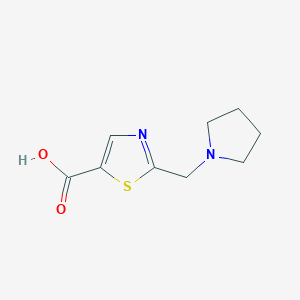
![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetonitrile](/img/structure/B2482149.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2482150.png)
![(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2482153.png)

![2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2482155.png)